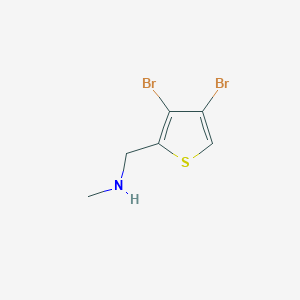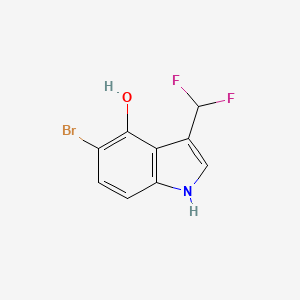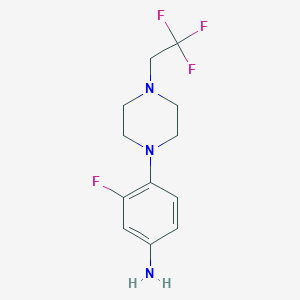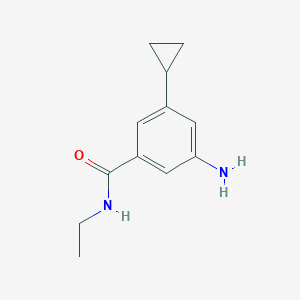
Phosphinic acid, diethenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, P,P-diethenyl-, ethyl ester is an organophosphorus compound with the molecular formula C6H11O2P and a molecular weight of 146.1241 . It is characterized by the presence of a phosphinic acid group with two ethenyl (vinyl) groups and an ethyl ester group
Méthodes De Préparation
The synthesis of phosphinic acid, P,P-diethenyl-, ethyl ester can be achieved through several methods. One common approach involves the phosphorylation of C(sp3)-H bonds of readily available methyl arenes with diaryl phosphinic acids under transition-metal-free reaction conditions . Another method includes the Mn(OAc)3-mediated phosphinoyl radical addition followed by CuCN-catalyzed cyanation, which enables a double-functionalization reaction of alkenes under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
Phosphinic acid, P,P-diethenyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, which promote the mild addition of hypophosphorous derivatives to alkenes and alkynes . The hydrolysis of phosphinates and phosphonates is another significant reaction, which can take place under both acidic and basic conditions . Major products formed from these reactions include phosphinate esters and other organophosphorus compounds.
Applications De Recherche Scientifique
Phosphinic acid, P,P-diethenyl-, ethyl ester has several scientific research applications. It is used as an intermediate in the synthesis of bioactive compounds, including antibacterial agents and antiviral drugs . In chemistry, it serves as a reagent for the preparation of various organophosphorus compounds. In biology and medicine, it is utilized in the development of new therapeutic agents, such as nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of viral infections . Additionally, it has applications in the industry for the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphinic acid, P,P-diethenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in the case of NRTIs, the compound competes with the natural substrate of reverse transcriptase, thereby inhibiting the replication of viral DNA . The hydrolysis of phosphinates and phosphonates involves the cleavage of the C-O bond, which can be catalyzed by trimethylsilyl halides . These reactions are essential for the compound’s biological activity and its role as an intermediate in various synthetic processes.
Comparaison Avec Des Composés Similaires
Phosphinic acid, P,P-diethenyl-, ethyl ester can be compared with other similar compounds, such as phosphonic acids and phosphonates. While phosphonic acids are known for their biological activity and use as antibacterial agents, phosphinates are less commonly encountered in living organisms but have significant potential as bioisosteric groups . Similar compounds include ethyl methylphosphinate and other phosphinate esters, which share similar chemical properties and applications
Propriétés
Numéro CAS |
30594-15-1 |
|---|---|
Formule moléculaire |
C6H11O2P |
Poids moléculaire |
146.12 g/mol |
Nom IUPAC |
1-bis(ethenyl)phosphoryloxyethane |
InChI |
InChI=1S/C6H11O2P/c1-4-8-9(7,5-2)6-3/h5-6H,2-4H2,1H3 |
Clé InChI |
NUJCDWBPIOHLCW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)



![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
![Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-](/img/structure/B12076344.png)






